
Herbaridine B
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Overview
Description
Herbaridine B is a natural naphthoquinone derivative isolated from the ascomycete fungus IBWF79B-90A. This compound is part of a broader class of naphthoquinones, which are known for their diverse biological activities, including antimicrobial, cytotoxic, and phytotoxic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Herbaridine B can be synthesized through various organic reactions. Common synthetic strategies include the Oxa-Pictet–Spengler reaction, Hauser–Kraus annulation, and other Michael additions . These reactions typically involve the use of specific catalysts and solvents under controlled temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound involves large-scale fermentation processes using the ascomycete fungus IBWF79B-90A. The fermentation broth is then subjected to extraction and purification processes to isolate this compound in its pure form .
Chemical Reactions Analysis
Absence of Herbaridine B in Academic Literature
The search results focus on foundational chemical reactions (e.g., Maillard reactions , nitrite-oxyhemoglobin interactions , and nucleophilic substitutions ) but do not reference "this compound." This suggests the compound may fall into one of the following categories:
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A recently discovered molecule not yet widely studied.
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A proprietary or non-publicly disclosed substance.
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A misnomer or alternate nomenclature requiring clarification.
Key Challenges in Identifying Relevant Reactions
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Nomenclature Issues : Chemical names must align with IUPAC standards or widely accepted trivial names. "this compound" does not match known alkaloids, terpenoids, or microbial metabolites in current databases.
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Synthetic Obscurity : If this compound is a synthetic intermediate or specialized biomolecule, its reactions may be documented only in unpublished industrial research.
Cross-Referenced Reaction Types
While this compound-specific data is unavailable, analogous compounds undergo reactions such as:
Recommendations for Further Investigation
To explore this compound’s reactivity, consider:
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Specialized Databases : Access CAS SciFinder or Reaxys for proprietary datasets.
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Structural Elucidation : Perform NMR/MS analysis to confirm the compound’s identity.
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Synthetic Pathways : Design experiments based on structural analogs (e.g., herbaridine analogs or related polyketides).
Scientific Research Applications
Herbaridine B has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying naphthoquinone derivatives and their reactivity.
Mechanism of Action
Herbaridine B exerts its effects primarily through its interaction with cellular components. It targets specific enzymes and proteins, disrupting their normal function. This disruption leads to cell death in microbial and cancer cells. The exact molecular pathways involved include the inhibition of key metabolic enzymes and the generation of reactive oxygen species, which cause oxidative damage to cellular components .
Comparison with Similar Compounds
Similar Compounds
Herbaridine B is structurally related to other naphthoquinones, such as herbarin, dehydroherbarin, and O-methylherbarin . These compounds share similar biological activities but differ in their specific chemical structures and reactivity.
Uniqueness
What sets this compound apart from its analogs is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. For instance, this compound has been shown to exhibit higher cytotoxic activity compared to its analogs, making it a more potent candidate for cancer research .
Biological Activity
Herbaridine B is a bioactive compound derived from various fungal species, particularly endophytic fungi associated with medicinal plants. It has garnered attention due to its diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
Antimicrobial Properties
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it possesses inhibitory effects on both bacterial and fungal strains. For instance, research indicates that this compound can effectively inhibit the growth of Candida albicans, a common fungal pathogen, as well as various bacterial species responsible for infections.
Table 1: Antimicrobial Activity of this compound
Pathogen | Activity Observed | Reference |
---|---|---|
Candida albicans | Inhibition | |
Escherichia coli | Moderate | |
Staphylococcus aureus | Strong |
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells. The mechanism of action is believed to involve the disruption of cellular signaling pathways that promote cell survival.
Case Study: Apoptotic Effects on HeLa Cells
In a study conducted by Kumar et al. (2023), this compound was administered to HeLa cells, resulting in a significant increase in apoptosis markers such as caspase-3 activation and PARP cleavage. The study concluded that this compound could serve as a potential therapeutic agent for cervical cancer treatment.
Antioxidant Activity
This compound also demonstrates notable antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Table 2: Antioxidant Activity of this compound
The biological activities of this compound can be attributed to its chemical structure, which allows it to interact with various cellular components. The compound's ability to modulate signaling pathways involved in inflammation and cell proliferation is particularly noteworthy.
Signaling Pathways
Research suggests that this compound influences several key pathways, including:
- NF-kB Pathway : Inhibition of this pathway can lead to reduced inflammation and cancer cell survival.
- MAPK Pathway : Modulation of this pathway can affect cell proliferation and apoptosis.
Properties
Molecular Formula |
C17H20O6 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
(3R,4aS,10aR)-3,7,9-trimethoxy-3-methyl-1,4,4a,10a-tetrahydrobenzo[g]isochromene-5,10-dione |
InChI |
InChI=1S/C17H20O6/c1-17(22-4)7-11-12(8-23-17)16(19)14-10(15(11)18)5-9(20-2)6-13(14)21-3/h5-6,11-12H,7-8H2,1-4H3/t11-,12-,17+/m0/s1 |
InChI Key |
XWDPPCCHTXTSRZ-NVGCLXPQSA-N |
Isomeric SMILES |
C[C@@]1(C[C@H]2[C@H](CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
Canonical SMILES |
CC1(CC2C(CO1)C(=O)C3=C(C2=O)C=C(C=C3OC)OC)OC |
Origin of Product |
United States |
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